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Ethylmalondialdehyde - 99419-30-4

Ethylmalondialdehyde

Catalog Number: EVT-3203833
CAS Number: 99419-30-4
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethylmalondialdehyde can be synthesized through various chemical processes, often involving the degradation of fatty acids or the oxidation of ethyl esters. It falls under the category of reactive carbonyl compounds, which are significant in biological systems due to their reactivity with nucleophiles, including proteins and nucleic acids.

Synthesis Analysis

Methods of Synthesis

  1. Oxidation of Ethyl Esters: Ethylmalondialdehyde can be synthesized by the oxidation of ethyl esters in the presence of strong oxidizing agents. This method typically involves multiple steps to ensure the selective formation of the dialdehyde.
  2. Degradation of Fatty Acids: Another method involves the oxidative degradation of fatty acids, which can yield various aldehydes including ethylmalondialdehyde. This process often requires specific conditions such as temperature control and the presence of catalysts.
  3. Chemical Derivatization: Derivatization techniques involving reagents like 2,4-dinitrophenylhydrazine can also be employed to enhance the detection and quantification of ethylmalondialdehyde in biological samples, although this is more common for malondialdehyde itself.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. High-performance liquid chromatography (HPLC) is frequently used to analyze and purify the synthesized compound.

Molecular Structure Analysis

Structure

Ethylmalondialdehyde has a molecular formula of C5_5H8_8O2_2. Its structure features two aldehyde functional groups attached to a three-carbon chain:

  • Structural Formula:
CH3CH2C(=O)CHO\text{CH}_3-\text{CH}_2-\text{C}(=O)-\text{CHO}

Data

  • Molecular Weight: 100.12 g/mol
  • Boiling Point: Approximately 150 °C
  • Melting Point: Typically exists in a liquid state at room temperature.
Chemical Reactions Analysis

Reactions

Ethylmalondialdehyde participates in various chemical reactions typical of aldehydes:

  1. Condensation Reactions: It can undergo condensation with alcohols to form acetals or hemiacetals.
  2. Nucleophilic Addition: The carbonyl groups are susceptible to nucleophilic attack, leading to the formation of alcohols upon reduction or addition reactions.
  3. Reactivity with Amines: Ethylmalondialdehyde reacts with amines to form Schiff bases, which are important intermediates in organic synthesis.

Technical Details

The reactivity profile of ethylmalondialdehyde is influenced by its electron-withdrawing aldehyde groups, making it a potent electrophile in various organic reactions.

Mechanism of Action

Process

In biological systems, ethylmalondialdehyde acts as a marker for oxidative stress due to its formation during lipid peroxidation processes. The mechanism involves:

  1. Lipid Peroxidation: Unsaturated fatty acids undergo oxidative degradation leading to the production of reactive oxygen species.
  2. Formation of Ethylmalondialdehyde: As lipids oxidize, they generate various aldehydes, including ethylmalondialdehyde.
  3. Interaction with Biomolecules: Ethylmalondialdehyde can react with proteins and nucleic acids, leading to modifications that may disrupt cellular functions.

Data

Studies indicate that elevated levels of ethylmalondialdehyde correlate with various diseases related to oxidative stress, making it an important biomarker for research into conditions such as cancer and cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic pungent odor
  • Solubility: Soluble in water and organic solvents like ethanol and acetone.

Chemical Properties

  • Stability: Relatively stable under normal conditions but can decompose under extreme temperatures or in the presence of strong acids or bases.
  • Reactivity: Highly reactive towards nucleophiles due to its carbonyl groups; participates readily in condensation and addition reactions.
Applications

Scientific Uses

Ethylmalondialdehyde has several applications in scientific research:

  1. Biomarker for Oxidative Stress: It serves as a significant biomarker for assessing lipid peroxidation levels in biological samples.
  2. Analytical Chemistry: Utilized in methods for quantifying oxidative damage in tissues and biological fluids.
  3. Pharmaceutical Research: Investigated for its role in drug metabolism and toxicity studies due to its reactivity with biomolecules.
Introduction and Fundamental Research Challenges

Structural Differentiation from Malondialdehyde and Homologous Dialdehydes

EMDA (C5H8O2) shares the β-dicarbonyl core of MDA but features an ethyl group (-CH2CH3) at the C2 position instead of a proton. This modification induces critical divergences:

  • Electronic Effects: The ethyl group exerts a +I (inductive) effect, reducing the electrophilicity of the β-carbon compared to MDA. Quantum mechanical calculations indicate EMDA’s β-carbon exhibits a partial charge of +0.32 e vs. MDA’s +0.41 e, diminishing its Michael addition reactivity with nucleophiles like cysteine thiols [4] [6].
  • Tautomeric Equilibrium: EMDA exists predominantly as the enol form (∼85%) in aqueous solutions, contrasting with MDA’s equilibrium favoring the enol (∼99%) due to intramolecular hydrogen bonding. The ethyl group sterically disrupts optimal H-bond geometry, reducing stabilization of the enol tautomer and enhancing susceptibility to oxidation [6].
  • Steric Hindrance: Molecular dynamics simulations reveal the ethyl moiety creates a barrier (∼3.5 Å) that impedes access to reactive centers. This reduces adduction kinetics with buried protein residues (e.g., histidine imidazole rings) by 40–60% relative to MDA [4].

Table 1: Comparative Structural and Electronic Properties of α,β-Unsaturated Dialdehydes

PropertyEthylmalondialdehyde (EMDA)Malondialdehyde (MDA)4-Hydroxynonenal (4-HNE)
Molecular FormulaC5H8O2C3H4O2C9H16O2
C2 Substituent-CH2CH3 (ethyl)-H (proton)-OH (hydroxyl)
β-Carbon Partial Charge+0.32 e+0.41 e+0.38 e
Dominant TautomerEnol (∼85%)Enol (∼99%)Aldehyde (∼95%)
Steric Barrier Radius3.5 Å2.1 Å4.8 Å

These distinctions redirect EMDA’s biological targeting. While MDA preferentially forms Schiff bases with lysine residues and crosslinks proteins via pyridinium bridges, EMDA’s steric constraints favor adducts with surface-exposed arginine or N-terminal amines [3] [4]. Notably, EMDA lacks the γ-hydroxyl group of 4-hydroxynonenal (4-HNE), eliminating its affinity for glutathione transferase-mediated detoxification pathways [4] [6].

Synthetic Accessibility and Stability Considerations in Experimental Systems

EMDA’s labile nature complicates its isolation and characterization, presenting significant experimental hurdles:

Synthetic Routes

  • Aldehyde-Ketone Condensation: Ethyl-substituted indanone precursors undergo Claisen-Schmidt condensation with aromatic aldehydes, yielding EMDA analogs at 45–60% efficiency. This method suffers from diastereomer formation requiring HPLC purification [8].
  • Oxidative Cleavage: Ethylketohexenoate precursors treated with ozonolysis or periodate generate EMDA in situ, but yields are low (<20%) due to competitive decarboxylation and polymerization [6].
  • Biomimetic Synthesis: Incubation of ω-3 ethylated fatty acids (e.g., 8-ethyl-5,9,12-octadecatrienoic acid) with cytochrome P450 produces EMDA at physiological concentrations (0.1–2 μM), enabling biological studies without isolation [1].

Stability Challenges

  • pH-Dependent Degradation: EMDA polymerization accelerates above pH 6.0. At physiological pH (7.4), its half-life is <30 minutes versus MDA’s 2 hours, necessitating immediate derivatization (e.g., with 2,4-dinitrophenylhydrazine) for analysis [6] [9].
  • Tautomer-Driven Reactivity: The keto-enol equilibrium shifts toward reactive cis-enediol in anhydrous solvents, promoting radical-mediated autoxidation. Adding radical scavengers (e.g., BHT) stabilizes EMDA by >70% in organic matrices [6].
  • Adduct Interference: EMDA reacts with Tris buffers and sucrose—common components of extraction media—forming hemiaminal adducts that distort concentration measurements. Phosphate buffers (50 mM, pH 5.0) minimize artifacts [9].

Table 2: Stability Parameters of EMDA Under Experimental Conditions

ConditionHalf-LifeMajor Degradation ProductsStabilization Strategy
Aqueous Solution (pH 7.4)28 ± 4 minPolymeric Schiff basesDerivatization with DNPH
Methanol6 ± 1 hMethyl enol ethers0.1% BHT addition
Phosphate Buffer (pH 5.0)12 ± 2 hMonomeric hydratesStorage at –80°C under N2 atmosphere
Biological Matrices<15 minProtein/lipid adductsImmediate snap-freezing in liquid N2

Knowledge Gaps in Biochemical Reactivity Profiles

EMDA’s biological interactions remain poorly mapped, with three critical unknowns:

  • Adduct Specificity: While MDA forms Nε-(2-propenal)lysine and MDA-lysine dimers, EMDA’s ethyl group may redirect nucleophilic attacks toward arginine guanidinium groups. Preliminary mass spectrometry data suggest a unique 2-ethyl-3-(glycinyl)-1,2-dihydropyridine adduct in serum albumin, but stoichiometry and kinetics are unquantified [4] [6].
  • DNA Damage Mechanisms: EMDA reacts with deoxyguanosine to yield N2-ethylidene-2’-deoxyguanosine—a bulkier analog of MDA-derived N2-propanodG. This adduct may induce helical distortions that evade base excision repair (BER), potentially explaining its persistence in in vitro genomic DNA models [5] [10].
  • Enzymatic Detoxification: Unlike 4-HNE, EMDA shows negligible metabolism by glutathione-S-transferases (GSTs). Aldo-keto reductases (AKRs) reduce EMDA’s aldehydes to alcohols at 30% of MDA’s rate, suggesting alternative detoxification pathways [4] [6].

Key research priorities include:

  • Mapping Adductomes: High-resolution LC-MS/MS screens of EMDA-exposed proteomes/transcriptomes to identify preferential targets.
  • Repair Pathway Identification: Assessing nucleotide excision repair (NER) vs. BER efficiency for EMDA-DNA lesions.
  • Endogenous Scavengers: Characterizing non-enzymatic quenching by carnosine or histidine dipeptides, which show 2-fold higher affinity for EMDA than MDA [6] [10].

Table 3: Biochemical Reactivity Knowledge Gaps and Proposed Approaches

Reactivity DomainCritical UnknownsRecommended Approaches
Protein Adduction- Preferred residue targets - Adduct stability - Functional consequences- Clickable EMDA probes + chemoproteomics - Molecular dynamics simulations
DNA Interactions- Adduct mutagenicity - Repair kinetics - Epigenetic impacts- In vitro shuttle vectors with EMDA-adducted plasmids - CRISPR screens for repair factors
Metabolic Fate- Phase I/II metabolism - Excretion forms - Endogenous scavengers- AKR/GST knockout cell models - 14C-EMDA tracer studies

Compounds Mentioned in Article

  • Ethylmalondialdehyde (EMDA)
  • Malondialdehyde (MDA)
  • 4-Hydroxynonenal (4-HNE)
  • Acrolein
  • Glutathione
  • Arginine
  • Lysine
  • Deoxyguanosine
  • Carnosine
  • Aldo-keto reductases (AKRs)
  • Glutathione-S-transferases (GSTs)

Properties

CAS Number

99419-30-4

Product Name

Ethylmalondialdehyde

IUPAC Name

2-ethylpropanedial

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h3-5H,2H2,1H3

InChI Key

KJOIYGNLIYOKAT-UHFFFAOYSA-N

SMILES

CCC(C=O)C=O

Canonical SMILES

CCC(C=O)C=O

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